molecular formula C37H76 B14624345 11,15-Dimethylpentatriacontane CAS No. 56987-84-9

11,15-Dimethylpentatriacontane

Cat. No.: B14624345
CAS No.: 56987-84-9
M. Wt: 521.0 g/mol
InChI Key: PFWHBIJHNFAHQI-UHFFFAOYSA-N
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Description

11,15-Dimethylpentatriacontane (11,15diMeC35) is a branched alkane with the molecular formula C₃₇H₇₆, derived from the straight-chain pentatriacontane (C₃₅H₇₂) by the addition of two methyl groups at positions 11 and 13. This compound is a member of the cuticular hydrocarbon (CHC) family, which plays critical roles in insect communication, waterproofing, and desiccation resistance . Structurally, the methyl branches disrupt the linearity of the carbon chain, influencing its physical properties, such as melting point, solubility, and volatility, compared to unbranched alkanes.

11,15diMeC35 has been identified as a major component in the CHC profiles of Hawaiian Drosophila species (e.g., D. heteroneura and D. silvestris) and Argentine ants (Linepithema humile), where it contributes to nestmate recognition and social behavior . Its detection and quantification rely heavily on gas chromatography-mass spectrometry (GC-MS), though co-elution with structurally similar isomers (e.g., 13,19-dimethylpentatriacontane) complicates absolute identification .

Properties

CAS No.

56987-84-9

Molecular Formula

C37H76

Molecular Weight

521.0 g/mol

IUPAC Name

11,15-dimethylpentatriacontane

InChI

InChI=1S/C37H76/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3

InChI Key

PFWHBIJHNFAHQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,15-Dimethylpentatriacontane can be achieved through various synthetic routes. One common method involves the use of optically pure starting materials, such as ®-(+)-citronellic acid. The synthetic process typically includes steps like esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

11,15-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.

    Substitution: Halogenation is a common substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Smaller hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

11,15-Dimethylpentatriacontane has several scientific research applications, particularly in the field of entomology. It is a significant component of the cuticular hydrocarbons in insects, serving various roles such as:

Mechanism of Action

The mechanism of action of 11,15-Dimethylpentatriacontane in insects involves its role as a cuticular hydrocarbon. It interacts with specific receptors on the surface of other insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors and pheromone-binding proteins, which facilitate the detection and interpretation of chemical signals .

Comparison with Similar Compounds

Key Findings :

  • Branch proximity to the chain terminus (e.g., 3,7 vs. 11,15) reduces molecular symmetry, increasing retention indices in gas-liquid chromatography .
  • 11,15diMeC35 and 13,19diMeC35 are often indistinguishable via GC-MS alone due to co-elution and near-identical mass spectra, necessitating advanced techniques like nuclear magnetic resonance (NMR) for resolution .

Chain-Length Homologs

11,15diMeC35 belongs to a homologous series of dimethyl-branched alkanes with varying chain lengths:

Compound Chain Length (Cₙ) Molecular Formula Ecological Role
11,15-Dimethylhentriacontane 31 (C₃₁H₆₄) C₃₃H₆₈ Found in Drosophila CHC profiles; linked to mating behavior
11,15-Dimethyltritriacontane 33 (C₃₃H₆₈) C₃₅H₇₂ Co-occurs with 11,15diMeC35 in hybrid flies; implicated in reproductive isolation
11,15-Dimethylheptatriacontane 37 (C₃₇H₇₆) C₃₉H₈₀ Studied in ant hydrocarbons; role in prey-derived chemical cues

Key Findings :

  • Longer-chain homologs (e.g., C₃₇ vs. C₃₁) exhibit higher melting points and lower volatility, enhancing their utility as waterproofing agents in arthropods .

Comparison with Linear and Trimethylated Analogs

Compound Type Example Key Differences from 11,15diMeC35
Linear Alkanes n-Pentatriacontane (C₃₅H₇₂) Higher melting point; absent in social insect CHCs
Trimethylated Alkanes 5,13,17-Trimethylhentriacontane Greater structural complexity; lower RI (−137.8 vs. −154.9 for 3,7-diMeC₃₅)

Key Findings :

  • Linear alkanes like n-pentatriacontane are structurally rigid and less suited for cuticular flexibility compared to branched analogs like 11,15diMeC35 .
  • Trimethylated compounds are rare in CHC profiles, likely due to biosynthetic energy costs and reduced volatility .

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